3-Aminophenylboronic acid

Beschreibung

The exact mass of the compound this compound Hemisulfate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87958. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

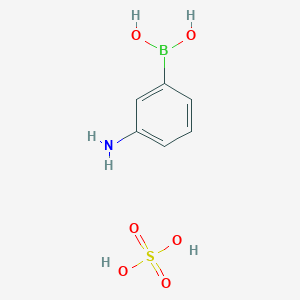

2D Structure

Eigenschaften

IUPAC Name |

(3-aminophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZFEHDNIAQMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

280563-63-5 | |

| Record name | Poly(3-aminophenylboronic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280563-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10867227 | |

| Record name | 3-Aminophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30418-59-8, 66472-86-4 | |

| Record name | 3-Aminophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30418-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzeneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030418598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminophenylboric acid hemisulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066472864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (m-aminophenyl)metaboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPHENYLBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44U8ADR772 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylboronic acid (3-APBA) is a versatile organic compound characterized by an amino group and a boronic acid functional group attached to a phenyl ring. This unique structure makes it a valuable building block in a wide array of applications, from organic synthesis and materials science to medicinal chemistry and biotechnology. Its ability to form reversible covalent bonds with diols is the foundation for its use in sensors and drug delivery systems, while its utility in palladium-catalyzed cross-coupling reactions makes it a staple in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

Chemical Identification and Properties

This compound and its common salt forms are available commercially. It is crucial to distinguish between them, as their properties and CAS numbers differ. The anhydrous form has the CAS number 30418-59-8.[1] The monohydrate (CAS: 206658-89-1), hydrochloride salt (CAS: 85006-23-1)[2], and hemisulfate salt (CAS: 66472-86-4) are also frequently used.

Physicochemical Data

The key properties of this compound and its common derivatives are summarized in the table below for easy comparison.

| Property | This compound | This compound monohydrate | This compound hydrochloride | This compound hemisulfate salt |

| CAS Number | 30418-59-8[1] | 206658-89-1 | 85006-23-1[2] | 66472-86-4 |

| Molecular Formula | C₆H₈BNO₂[1] | C₆H₁₀BNO₃ | C₆H₉BClNO₂[3] | C₆H₈BNO₂ · 0.5H₂SO₄ |

| Molecular Weight | 136.94 g/mol [1] | 154.96 g/mol | 173.41 g/mol [3] | 185.98 g/mol |

| Appearance | Powder or crystals | White to light yellow powder/crystal | Powder | Powder |

| Melting Point | 225 °C | 94 °C | Not specified | ≥300 °C |

| Solubility | Soluble in DMSO and methanol | Not specified | Not specified | Not specified |

Core Applications in Research and Development

3-APBA is a multifaceted reagent with significant applications in several scientific domains.

-

Pharmaceuticals and Medicinal Chemistry : It is a known inhibitor of β-lactamases, enzymes that confer bacterial resistance to antibiotics like penicillins. Combination therapies using β-lactam antibiotics and inhibitors like 3-APBA can be an effective strategy to combat resistant bacterial strains.[4]

-

Biosensing : A key feature of boronic acids is their ability to form reversible covalent bonds with compounds containing cis-diol functionalities, such as saccharides (sugars) and glycoproteins.[4] This property is widely exploited in the development of sensors for glucose and other glycosylated biomolecules.[4] For instance, 3-APBA can be immobilized on surfaces to create sensors for detecting bacteria by binding to the saccharides on their cell walls.[5][6]

-

Organic Synthesis : 3-APBA is a critical reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms carbon-carbon bonds, typically between an organoboron compound and an organohalide, and is a cornerstone of modern organic synthesis for creating complex molecules like biaryls, polyolefins, and styrenes.[7]

-

Materials Science : The compound is used to synthesize boronate-functionalized monomers and polymers.[2] These materials can exhibit pH-responsive behaviors, making them suitable for applications in controlled drug delivery systems and smart materials.[4]

Key Experimental Protocols

Protocol 1: Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA)

This protocol describes the synthesis of a 3-APBA derivative used in the creation of functional polymers and hydrogels. The reaction involves the condensation of this compound (as a hemisulfate salt, APBA) with acrylic acid (AA) using EDCI as a coupling agent.[8]

Reagents and Materials:

-

This compound hemisulfate (APBA)

-

Acrylic acid (AA)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Deionized water

-

50 mL three-necked flask, ice-water bath, magnetic stirrer

Procedure:

-

Dissolve 6 mmol (0.43 g) of acrylic acid in 4 mL of deionized water. Adjust the pH to 4.8 using NaOH solution and cool the solution to 4 °C.[8]

-

In a separate flask, dissolve 6 mmol (1.12 g) of APBA in 20 mL of deionized water. Adjust the pH to 4.8 with NaOH solution.[8]

-

Place the APBA solution in a three-necked flask under a nitrogen atmosphere and cool to 4 °C in an ice-water bath.[8]

-

Add 6 mmol (1.15 g) of EDCI to the cooled APBA solution.[8]

-

Add the cooled acrylic acid solution to the reaction flask and stir at 4 °C for 1 hour.[8]

-

Remove the ice-water bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours.[8]

-

Filter the reaction mixture. Extract the product from the filtrate using 20 mL of diethyl ether (repeat four times).[8]

-

Remove the ether by vacuum drying to obtain a white solid powder.[8]

-

Dissolve the powder in 20 mL of water, recrystallize at low temperature, filter, and dry under vacuum to obtain the final white crystalline product of AAPBA.[8]

Workflow for the synthesis of 3-Acrylamidophenylboronic Acid (AAPBA).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This compound is a common reagent in Suzuki-Miyaura coupling. This reaction couples an organoboron species with an organohalide (or triflate) using a palladium catalyst and a base. The following is a generalized protocol; specific conditions may vary based on the substrates.[7][9]

Reagents and Materials:

-

Aryl or vinyl halide (e.g., Aryl-Br)

-

This compound (or a derivative)

-

Palladium catalyst (e.g., PdCl₂(dppf), Pd₂(dba)₃)

-

Ligand (e.g., PPh₃, SPhos), if required

-

Base (e.g., K₂CO₃, CsF, Na₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Reaction vessel, inert atmosphere setup (Nitrogen or Argon)

General Biphasic Procedure:

-

To a reaction vessel, add the aryl halide (1 equiv.), this compound (1.2-1.5 equiv.), palladium catalyst (0.1 equiv.), and a solvent mixture (e.g., Toluene/Dioxane 4:1).[9]

-

Add an aqueous solution of the base (e.g., 2 M Na₂CO₃).[9]

-

Degas the mixture by bubbling with an inert gas (e.g., nitrogen) for several minutes.

-

Heat the reaction mixture under an inert atmosphere (e.g., 85 °C) for 4-12 hours, monitoring progress by TLC or GC/LC-MS.[9]

-

After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.[9]

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.[9]

Catalytic Cycle: The Suzuki-Miyaura Reaction

The mechanism of the Suzuki reaction is a well-established catalytic cycle involving a palladium catalyst.[10][11] The key steps are:

-

Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[11]

-

Transmetalation : The organoboron compound (R²-B(OH)₂), activated by a base to form a borate (B1201080) complex, transfers its organic group (R²) to the Pd(II) complex, displacing the halide.[7][11]

-

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new C-C bond in the product (R¹-R²). This step regenerates the Pd(0) catalyst, which re-enters the cycle.[7][11]

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. scbt.com [scbt.com]

- 2. This compound 98 85006-23-1 [sigmaaldrich.com]

- 3. This compound hydrochloride | C6H9BClNO2 | CID 2763241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 30418-59-8 [smolecule.com]

- 5. This compound Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

3-Aminophenylboronic acid molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information regarding the molecular properties of 3-Aminophenylboronic acid, a compound of interest in various research and development applications, including its use as an inhibitor of β-lactamases and in the development of sensors for saccharides.[1]

Chemical Identity and Properties

This compound, also known as 3-Aminobenzeneboronic acid, is an organic compound containing a boronic acid functional group.[2][3] It is available in both anhydrous and monohydrate forms.

Data Presentation: Molecular and Physical Properties

The fundamental molecular and physical data for both the anhydrous and monohydrate forms of this compound are summarized below.

| Property | This compound (Anhydrous) | This compound (Monohydrate) |

| Molecular Formula | C₆H₈BNO₂[2][3] | C₆H₁₀BNO₃[4] |

| Molecular Weight | 136.95 g/mol [2] | 154.96 g/mol [4] |

| CAS Number | 30418-59-8[2][3] | 206658-89-1[4] |

| Synonyms | 3-Aminobenzeneboronic acid, (3-aminophenyl)boronic acid, m-Aminophenylboronic acid[2] | 3-Aminobenzeneboronic acid monohydrate |

| Appearance | Powder or crystals[1] | White to light yellow powder/crystal |

| Melting Point | 225 °C[1] | 93-96 °C |

Experimental Protocols

Detailed experimental protocols for the synthesis or specific applications of this compound are extensive and context-dependent. For methodologies related to its use as a building block for calix- and cage-shaped boron complexes or in affinity sensors, researchers are directed to peer-reviewed publications on these subjects.[1]

Logical Relationship Diagram

The following diagram illustrates the relationship between this compound and its fundamental chemical properties.

Caption: Core properties of this compound.

References

Navigating the Formulation Challenge: A Technical Guide to the Solubility of 3-Aminophenylboronic Acid in Organic Solvents

For Immediate Release

Shanghai, China – December 5, 2025 – In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 3-Aminophenylboronic acid, a critical building block in organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura coupling, presents unique challenges and opportunities in formulation due to its solubility characteristics. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the solubility of this compound in various organic solvents, complete with experimental protocols and logical workflows to aid in its effective utilization.

Core Findings: Solubility Profile of this compound

Quantitative solubility data for this compound across a wide array of organic solvents remains a notable gap in the scientific literature. However, based on available information and the behavior of analogous phenylboronic acid derivatives, a general solubility profile can be established.

This compound and its monohydrate form exhibit solubility in polar protic and aprotic solvents. It is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, and propanol.[1][2][3] The monohydrate form is also soluble in water.[4]

For a more detailed, albeit semi-quantitative, understanding, the following table summarizes the available data. It is crucial to note that where specific quantitative values for this compound are unavailable, general trends have been inferred from studies on structurally similar compounds such as isobutoxyphenylboronic acid and phenylboronic acid itself.[5][6] These should be considered as indicative rather than absolute values.

| Solvent Class | Solvent | This compound / Monohydrate | Temperature (°C) | Solubility ( g/100 mL) | Data Source / Analogy |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | This compound | Not Specified | ~10.0 | [7] |

| Polar Protic | Water | This compound monohydrate | Not Specified | ~0.2 | [8] |

| Methanol | This compound | Not Specified | Soluble | [1][3] | |

| Ethanol | This compound monohydrate | Not Specified | Soluble | [2] | |

| Propanol | This compound monohydrate | Not Specified | Soluble | [2] | |

| Ketone | Acetone | Phenylboronic acid (analogy) | 20 | High | [9][10] |

| Ether | Diethyl Ether | Phenylboronic acid (analogy) | 20 | High | [9][10] |

| Halogenated | Chloroform | Phenylboronic acid (analogy) | 20 | Moderate | [9][10] |

| Non-polar | Toluene | Phenylboronic acid (analogy) | 20 | Low | Inferred |

| Hexane | Phenylboronic acid (analogy) | 20 | Very Low | [9][10] |

Note: The terms "High," "Moderate," "Low," and "Very Low" are qualitative descriptors based on the behavior of analogous compounds and should be experimentally verified for this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for process development, formulation, and ensuring reproducible experimental outcomes. Several robust methods can be employed. The following are detailed protocols for two common and reliable methods: the Shake-Flask Method and the Polythermal (Dynamic) Method.

Equilibrium Solubility Determination via the Shake-Flask Method (Isothermal)

This method, often considered the "gold standard," measures the equilibrium solubility of a compound at a constant temperature.

Materials and Equipment:

-

This compound (anhydrous or monohydrate)

-

High-purity organic solvents

-

Analytical balance (± 0.1 mg)

-

Glass vials or flasks with airtight seals

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration in solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Solubility Determination via the Polythermal (Dynamic) Method

This method determines the temperature at which a known concentration of the solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment:

-

This compound

-

High-purity organic solvents

-

Analytical balance (± 0.1 mg)

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Light source and detector (turbidimeter or nephelometer)

-

Programmable circulating bath for heating and cooling

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and the selected organic solvent into the jacketed glass vessel to create a slurry of a precisely known composition.

-

-

Heating and Observation:

-

Begin stirring the mixture at a constant and vigorous rate.

-

Heat the vessel at a slow, constant rate (e.g., 0.1-0.5 °C/min) using the circulating bath.

-

Continuously monitor the turbidity of the solution using the light source and detector.

-

-

Determination of Dissolution Temperature:

-

The temperature at which the last solid particles dissolve, resulting in a clear solution (indicated by a sharp decrease in turbidity to a minimum, stable value), is recorded as the saturation temperature for that specific concentration.

-

-

Data Collection:

-

Repeat the procedure for different compositions of solute and solvent to generate a solubility curve (solubility vs. temperature).

-

Visualizing the Workflow for Solubility Determination

To further clarify the experimental process, the following diagrams, generated using the DOT language, illustrate the logical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for solubility determination of this compound.

Factors Influencing Solubility: A Logical Overview

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. Understanding these relationships is key to predicting solubility behavior and selecting appropriate solvent systems.

Caption: Key factors influencing the solubility of this compound.

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While a comprehensive quantitative dataset is yet to be established, the provided information on analogous compounds, detailed experimental protocols, and logical workflows will empower researchers to make informed decisions in their synthetic and formulation endeavors. The generation of precise solubility data for this important chemical entity is a critical next step for the scientific community.

References

- 1. (3-aminophenyl)boronic acid [chembk.com]

- 2. This compound monohydrate [chembk.com]

- 3. This compound monohydrate | 206658-89-1 [amp.chemicalbook.com]

- 4. This compound monohydrate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

The Synthesis and Strategic Importance of 3-Aminophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminophenylboronic acid (3-APBA) is a versatile bifunctional molecule that has garnered significant attention in synthetic chemistry and drug discovery. Its unique structure, featuring both a nucleophilic amino group and a diol-reactive boronic acid moiety, makes it a valuable building block for a wide array of applications. This technical guide provides an in-depth overview of the synthesis, discovery, and key applications of 3-APBA, with a focus on its role in the development of targeted therapeutics. Detailed experimental protocols for its synthesis are provided, alongside a comparative analysis of different synthetic routes. Furthermore, this guide explores the utility of 3-APBA in the design of enzyme inhibitors, particularly for β-lactamases and Fibroblast Growth Factor Receptors (FGFRs), and illustrates its interaction with key signaling pathways.

Introduction

This compound, also known as 3-boronoaniline, is an aromatic organic compound with the chemical formula C₆H₈BNO₂. The presence of both an amino group and a boronic acid functional group on the phenyl ring imparts a unique chemical reactivity, allowing for a diverse range of chemical transformations. The boronic acid group can form reversible covalent bonds with diols, a property that has been extensively exploited in the development of sensors for saccharides and other biologically important molecules. The amino group, on the other hand, serves as a convenient handle for derivatization, enabling the construction of more complex molecular architectures.

The significance of arylboronic acids, in general, was prominently recognized with the 2010 Nobel Prize in Chemistry for their role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. 3-APBA is a key reagent in such reactions, facilitating the formation of carbon-carbon bonds in the synthesis of complex organic molecules. In the realm of medicinal chemistry, 3-APBA serves as a crucial scaffold for the design of targeted inhibitors for various enzymes, including β-lactamases and protein kinases, which are implicated in bacterial resistance and cancer, respectively.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₆H₈BNO₂ | |

| Molecular Weight | 136.95 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 225 °C | |

| Solubility | Soluble in water, methanol, and DMSO | [1] |

| pKa | 8.8 | [2] |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 7.85 (s, 2H, B(OH)₂), 7.15 (t, J=7.6 Hz, 1H), 6.95 (s, 1H), 6.88 (d, J=7.6 Hz, 1H), 6.55 (dd, J=8.0, 2.0 Hz, 1H), 5.15 (s, 2H, NH₂).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 148.5, 135.0 (C-B), 128.8, 118.2, 115.9, 114.7.

-

IR (KBr, cm⁻¹): 3400-3200 (N-H, O-H stretching), 1620 (N-H bending), 1450, 1350 (B-O stretching), 1080 (B-O stretching).

-

Mass Spectrometry (ESI+): m/z 138.07 [M+H]⁺.

Historical Discovery and Synthesis

The first synthesis of this compound was reported in 1931 by W. M. Seaman and J. R. Johnson in the Journal of the American Chemical Society.[3] Their approach involved the nitration of phenylboronic acid followed by the reduction of the resulting 3-nitrophenylboronic acid. While historically significant, this method can be challenging to reproduce, especially on a larger scale, with issues such as product carbonization during nitration and poor yields.[4]

Over the years, several alternative and more efficient synthetic routes have been developed. The choice of method often depends on the desired scale, available starting materials, and tolerance for specific reaction conditions, such as cryogenic temperatures.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages | Reference |

| Nitration-Reduction | Phenylboronic acid | Fuming nitric acid, Urea, Fe/HCl or H₂/Pd-C | <50% | Variable | Historical method, readily available starting material. | Poor reproducibility on a large scale, harsh reaction conditions, potential for side reactions. | [4] |

| From 3-Bromoaniline (B18343) | 3-Bromoaniline | Benzophenone (B1666685), p-TsOH, n-BuLi, Triisopropyl borate (B1201080) | ~57% (two steps) | High | Reliable for large-scale production. | Requires protection of the amino group, involves cryogenic temperatures (-78 °C). | [4] |

| Palladium-Catalyzed Coupling | 3-Nitrobromobenzene | Bis(pinacolato)diboron (B136004), Pd catalyst (e.g., Pd(dppf)Cl₂), KOAc | High | >99% | High yield and purity, avoids cryogenic temperatures, suitable for industrial scale-up. | Requires a palladium catalyst, which can be costly. | [4] |

Detailed Experimental Protocols

This method involves the protection of the amino group of 3-bromoaniline, followed by a lithium-halogen exchange and subsequent borylation at low temperature.

Step 1: Protection of 3-Bromoaniline

-

To a solution of 3-bromoaniline (1.0 eq) in a suitable solvent such as toluene, add benzophenone (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure. The crude N-(diphenylmethylidene)-3-bromoaniline is used in the next step without further purification.

Step 2: Borylation and Deprotection

-

Dissolve the protected 3-bromoaniline (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic.

-

Stir the mixture vigorously for 1-2 hours to hydrolyze the borate ester and the imine protecting group.

-

Separate the aqueous layer and wash the organic layer with water.

-

Combine the aqueous layers and adjust the pH to approximately 6-7 with a base (e.g., NaOH solution).

-

The product, this compound, may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., water or ethanol (B145695)/water).

A reported two-step yield for a similar process is 57%.[4]

This modern approach offers high yields and purity and is suitable for larger-scale synthesis.[4]

-

To a reaction vessel under an inert atmosphere, add 3-nitrobromobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 1.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

-

Add a suitable solvent, for example, 1,4-dioxane.

-

Heat the mixture to 80-90 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture to quench the reaction and precipitate the crude 3-nitrophenylboronic acid pinacol (B44631) ester.

-

Filter the solid and wash with water and a non-polar solvent like hexane.

-

The crude 3-nitrophenylboronic acid pinacol ester can then be reduced to this compound. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate. Alternatively, reduction can be achieved using iron powder in the presence of an acid like hydrochloric acid.

-

After the reduction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The resulting this compound is then purified by recrystallization.

This method is reported to produce a product with a purity of over 99%.[4]

Applications in Drug Discovery and Development

The unique chemical properties of this compound make it a valuable starting material for the synthesis of various biologically active compounds. Its ability to be readily incorporated into larger molecules allows for the exploration of structure-activity relationships in drug design.

Inhibition of β-Lactamases

Bacterial resistance to β-lactam antibiotics, such as penicillins and cephalosporins, is a major global health concern. A primary mechanism of this resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic ineffective. Boronic acids, including derivatives of 3-APBA, have emerged as potent inhibitors of serine-based β-lactamases. They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site, thereby inactivating the enzyme.

The general mechanism of action involves the boronic acid moiety mimicking the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring.

Caption: Mechanism of β-lactamase inhibition by a boronic acid derivative.

Targeting Fibroblast Growth Factor Receptor (FGFR) Signaling

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[2] Aberrant activation of this pathway, through mutations, gene amplifications, or translocations, is a known driver of various cancers.[1][2] Consequently, FGFRs have become important targets for cancer therapy.

This compound serves as a key building block in the synthesis of small-molecule FGFR inhibitors. These inhibitors are designed to bind to the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting tumor growth.[1]

The following diagram illustrates the FGFR signaling pathway and the point of inhibition by a hypothetical inhibitor derived from 3-APBA.

Caption: The FGFR signaling pathway and its inhibition.

Conclusion

This compound is a molecule of significant synthetic and medicinal importance. Its discovery and the subsequent development of efficient synthetic routes have paved the way for its widespread use in organic chemistry and drug development. The ability to serve as a versatile building block for complex molecules, particularly for targeted enzyme inhibitors, highlights its enduring value to the scientific community. As research into targeted therapies continues to expand, the demand for and applications of this compound and its derivatives are poised to grow, further solidifying its role as a cornerstone of modern medicinal chemistry.

References

- 1. Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN109467569B - Synthetic method of this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 3-Aminophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-aminophenylboronic acid and its common forms, including the hydrochloride salt and monohydrate. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2][3][4][5] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4][6] In some forms, it may also be harmful if swallowed or in contact with skin.[2]

GHS Hazard Statements:

-

H312: Harmful in contact with skin.[2]

Signal Word: Warning[1][2][3][5]

Hazard Pictogram:

-

GHS07 (Exclamation Mark)

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Data |

| Molecular Formula | C6H8BNO2[3][6] |

| Molecular Weight | 136.94 g/mol [2][3][6] |

| Appearance | White to light yellow powder or crystal[7] |

| Melting Point | 138-143 °C[2][3] |

| Solubility | Soluble in DMSO and methanol.[7] Information regarding water solubility is not consistently available. |

| Stability | Stable under recommended storage conditions.[1][3] It is known to be hygroscopic, so protection from moisture is important.[1][4] |

Exposure Controls and Personal Protection

To minimize exposure and ensure safety, the following engineering controls and personal protective equipment (PPE) should be utilized.

| Control Measure | Specification |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[1][2][3] Ensure that eyewash stations and safety showers are readily accessible.[1][4][5] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][4][5] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2][4] Handle with gloves that have been inspected prior to use.[2] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2] |

| Hygiene Measures | Wash hands thoroughly after handling.[1][2][4] Do not eat, drink, or smoke when using this product.[2] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air.[1][3][4] If breathing is difficult, provide oxygen.[2] If the individual is not breathing, give artificial respiration.[1][2][4] Seek medical attention.[1][4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][4] Remove contaminated clothing and wash it before reuse.[2][4] If skin irritation persists, seek medical attention.[1] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1][2][4] Remove contact lenses if present and easy to do.[2][4] Continue rinsing and seek immediate medical attention.[1][3][4] |

| Ingestion | Do NOT induce vomiting.[2][3] Rinse the mouth with water.[2][3] Never give anything by mouth to an unconscious person.[2][8] Seek immediate medical attention.[1][2][3] |

Firefighting and Accidental Release Measures

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[1][2][3][8]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and oxides of boron may be formed.[1][4][5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, along with full protective gear.[1][2][4]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as outlined in Section 3.[1][2][3][4] Avoid dust formation and breathing in dust, vapors, mist, or gas.[1][2][3] Evacuate personnel to a safe area.[2]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[2][3]

-

Containment and Cleanup: Sweep or shovel the spilled material into a suitable, closed container for disposal.[1][4] Avoid generating dust during cleanup.[4]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and to prevent hazardous situations.

Handling:

-

Handle in a well-ventilated place, wearing suitable protective clothing.[2]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][3][4]

-

Protect from moisture as the compound can be hygroscopic.[1][4]

-

Recommended storage temperature can be as low as -20°C for long-term stability.[3]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[1][4]

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known under normal conditions.[1][4]

-

Chemical Stability: The compound is stable under recommended storage conditions.[1][3][4] It is, however, sensitive to moisture.[1][4]

-

Conditions to Avoid: Incompatible products, excess heat, exposure to moist air or water, and dust formation.[1][4]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[1][4]

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and oxides of boron.[1][4][5]

Toxicological Information

Visual Guides

The following diagrams illustrate key safety and handling workflows.

Caption: General laboratory workflow for safely handling this compound.

Caption: Decision-making process for emergency response to a spill or exposure.

References

- 1. fishersci.com [fishersci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. angenechemical.com [angenechemical.com]

- 9. tcichemicals.com [tcichemicals.com]

A Technical Guide to 3-Aminophenylboronic Acid: Commercial Availability, Purity, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Aminophenylboronic acid (3-APBA) is a versatile organoboron compound widely utilized in organic synthesis, medicinal chemistry, and materials science. Its unique ability to form reversible covalent bonds with diols makes it an invaluable tool for the development of sensors, drug delivery systems, and as a crucial building block in cross-coupling reactions. This technical guide provides a comprehensive overview of the commercial availability, purity standards, and key applications of 3-APBA, with a focus on its role as a serine protease inhibitor and in glucose sensing technologies.

Commercial Availability and Purity

This compound is readily available from a multitude of chemical suppliers. It is typically offered in anhydrous, monohydrate, or hydrochloride salt forms. The most common CAS numbers are 30418-59-8 for the anhydrous form, 206658-89-1 for the monohydrate, and 85006-23-1 for the hydrochloride salt.

Purity levels for commercially available 3-APBA are generally high, with most suppliers offering grades of ≥97% or 98%. Higher purity grades, often exceeding 99%, are also available and are particularly important for applications in drug development and sensitive analytical methods.

Table 1: Commercial Availability and Purity of this compound

| Supplier | Product Name(s) | CAS Number(s) | Available Purities | Available Quantities |

| Sigma-Aldrich | This compound, this compound monohydrate, this compound hydrochloride | 30418-59-8, 206658-89-1, 85006-23-1 | ≥95%, 98% | 250 MG, 1 G, 5 G |

| MedChemExpress | This compound | 30418-59-8 | 99.87% (HPLC) | 10 mM * 1 mL in DMSO |

| Alfa Aesar | 3-Aminobenzeneboronic acid | 30418-59-8 | 98% | 1 g, 5 g |

| TCI Chemicals | This compound Monohydrate | 206658-89-1 | >97.0% (Titration) | 1 g, 5 g, 25 g |

| Santa Cruz Biotechnology | This compound, this compound hydrochloride | 30418-59-8, 85006-23-1 | ≥97% | Contact for availability |

| Boron Molecular | This compound | 30418-59-8 | 97% | 10 g, 25 g, 100 g |

Note: Purity specifications and available quantities are subject to change and may vary by lot. It is recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 3-nitrophenylboronic acid. The following is a generalized protocol based on established methods.

Materials:

-

3-Nitrophenylboronic acid

-

Palladium on carbon (Pd/C, 10%)

-

Hydrazine (B178648) hydrate (B1144303) or Hydrogen gas

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate (B1210297)

-

Diatomaceous earth

Procedure:

-

Reduction of the Nitro Group: In a round-bottom flask, dissolve 3-nitrophenylboronic acid in ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

To this suspension, add hydrazine hydrate dropwise at room temperature, or alternatively, subject the mixture to a hydrogen atmosphere (typically 1-4 atm).

-

The reaction is typically exothermic and should be monitored. Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in water and acidify with HCl to a pH of approximately 1-2.

-

Wash the aqueous solution with ethyl acetate to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to approximately 7-8 with a solution of NaOH.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, such as DMSO-d6.

-

¹H NMR Analysis: The ¹H NMR spectrum in DMSO-d6 will typically show characteristic peaks for the aromatic protons and the amine protons. The boronic acid protons may appear as a broad singlet. Expected chemical shifts are in the range of 6.5-7.5 ppm for the aromatic protons.

-

¹³C NMR Analysis: The ¹³C NMR spectrum will show distinct signals for the carbon atoms in the phenyl ring.

2. High-Performance Liquid Chromatography (HPLC):

-

Method Development: A reversed-phase HPLC method is commonly used for purity analysis.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[1][2]

-

Detection: UV detection at a wavelength of around 254 nm is appropriate for this compound.

-

Purity Calculation: The purity is determined by the area percentage of the main peak corresponding to this compound. A purity of 99.87% has been reported using such a method.[3]

Signaling Pathways and Logical Workflows

Inhibition of Serine β-Lactamases

This compound acts as a transition-state analog inhibitor of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. The boronic acid moiety forms a reversible covalent bond with the catalytic serine residue in the active site of the enzyme, mimicking the tetrahedral intermediate formed during substrate hydrolysis.[4][5][6] This interaction effectively blocks the enzyme's activity.

Glucose Sensing Workflow

The ability of this compound to bind with diols is exploited in the development of glucose sensors.[3][7][8] In this application, 3-APBA is often immobilized on a transducer surface. The binding of glucose, which contains multiple diol groups, to the boronic acid results in a measurable signal change (e.g., electrochemical or optical), allowing for the quantification of glucose concentration.

References

- 1. cipac.org [cipac.org]

- 2. rjptonline.org [rjptonline.org]

- 3. Non-Enzymatic Impedimetric Sensor Based on this compound Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Key Applications of 3-Aminophenylboronic Acid in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminophenylboronic acid (3-APBA) is a versatile bifunctional molecule that has garnered significant attention across various chemical disciplines. Its unique structure, featuring both a nucleophilic amino group and a diol-binding boronic acid moiety, enables a wide array of chemical transformations and applications. This technical guide provides a comprehensive overview of the core applications of 3-APBA, with a focus on its utility in organic synthesis, the development of advanced sensor technologies, and its burgeoning role in medicinal chemistry and drug delivery. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to serve as a practical resource for researchers in the field.

Organic Synthesis: A Cornerstone for Carbon-Carbon Bond Formation

This compound is a prominent reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. The most notable of these is the Suzuki-Miyaura coupling reaction, a powerful method for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as 3-APBA) with an organohalide in the presence of a palladium catalyst and a base. The amino group on the 3-APBA molecule can be a useful handle for further functionalization or can influence the electronic properties of the resulting biaryl product.

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acids, including derivatives of 3-APBA, under different catalytic conditions.

| Aryl Halide | Boronic Acid Derivative | Catalyst System | Base | Solvent(s) | Yield (%) | Reference |

| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4 mol%) | K₂CO₃ | DMF | 95 | [1] |

| Bromobenzene | Phenylboronic acid | Pd(OAc)₂ / 7a | K₂CO₃ | Toluene/H₂O | 98 | [2] |

| 4-Nitrophenyl bromide | Phenylboronic acid | Pd(OAc)₂ / 7a | K₂CO₃ | Toluene/H₂O | 99 | [2] |

| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / 1 | KF | 1,4-Dioxane | 74 | [3] |

| 3,5-Bis(trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / 1 | KF | 1,4-Dioxane | 82 | [3] |

| 4-Iodoanisole | 4-Substituted phenyl-B(dan) | [Pd₂(dba)₃]·CHCl₃ / PPh₃ | KOt-Bu | Toluene | High | [4] |

| Aryl Bromides | Phenylboronic acid | trans-PdCl₂(NH₂CH₂COOH)₂ (1 mol%) | K₂CO₃ | Ethanol/Water | Good to Excellent | [5] |

This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

-

Aryl halide (1.0 eq)

-

This compound or its derivative (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine (B1218219) ligand) (0.05-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF, DMF), often with water

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, the boronic acid derivative, and the base.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent and any required co-solvent like water.[6] Degas the resulting mixture by bubbling with the inert gas for 10-15 minutes. Finally, add the palladium catalyst and any necessary ligands.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously for the required time (often 12-24 hours).[6] Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Advanced Sensor Technologies

The inherent ability of the boronic acid moiety in 3-APBA to reversibly bind with cis-diols forms the basis for a wide range of sensors for biologically important molecules such as saccharides (e.g., glucose), glycoproteins, and catechols (e.g., dopamine).

Glucose Sensing

The development of accurate and continuous glucose monitoring systems is critical for managing diabetes. 3-APBA-based sensors offer a non-enzymatic approach that can overcome the stability issues associated with traditional glucose oxidase-based sensors.

| Sensor Type | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

| Electrochemical | Impedance Spectroscopy | Wide range | 8.53 x 10⁻⁹ M | [8] |

| Chemiresistive | Resistance Change | - | 3.46 mM | [9] |

| Conducting Polymer | Potentiometry | 0.9 - 9.1 µM | 0.49 µM | [10] |

| Fluorescent | Fluorescence Quenching | - | Sub-nM level | |

| Fluorescent (NB-CNPs) | Fluorescence | - | - |

This protocol describes the functionalization of a screen-printed carbon electrode (SPCE) with 3-APBA for glucose detection via electrochemical impedance spectroscopy (EIS).[8]

Materials:

-

Screen-printed carbon electrode (SPCE)

-

This compound

-

Sodium nitrite (B80452) (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Ultrapure water

-

Potassium ferricyanide/ferrocyanide solution (for EIS)

-

Phosphate (B84403) buffered saline (PBS)

Procedure:

-

Electrode Pre-treatment: To activate the SPCE, perform potential cycling (e.g., from -2.5 V to +2.5 V) in a suitable electrolyte. This step is crucial for enhancing the electrode's charge-transfer kinetics.

-

Diazotization and Grafting: Prepare a fresh solution of 0.4 M 3-APBA and 0.4 M NaNO₂ in 0.1 M H₂SO₄. Apply a small volume (e.g., 20 µL of each) of this solution to the working area of the SPCE. Allow the reaction to proceed for approximately 10 minutes at room temperature. This in-situ generation of a diazonium salt results in the covalent grafting of this compound to the carbon surface.

-

Washing: Thoroughly wash the functionalized electrode with a large volume of ultrapure water to remove any unreacted reagents.

-

Characterization: The successful functionalization can be confirmed by techniques such as cyclic voltammetry (CV) and scanning electron microscopy (SEM).

-

Glucose Detection: Perform EIS measurements in a solution containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) in PBS. Record the impedance spectrum before and after incubating the electrode with glucose solutions of varying concentrations. The change in charge transfer resistance (Rct) correlates with the glucose concentration.

Caption: Mechanism of glucose detection using a 3-APBA functionalized sensor.

Medicinal Chemistry and Drug Development

3-APBA and its derivatives are emerging as important pharmacophores and functional components in drug design and delivery systems.

Enzyme Inhibition: Combating Antibiotic Resistance

A significant application of 3-APBA is as an inhibitor of β-lactamase enzymes. These enzymes are produced by bacteria and are a primary cause of resistance to β-lactam antibiotics like penicillin. 3-APBA acts as a transition-state analog, reversibly inhibiting the enzyme and restoring the efficacy of the antibiotic.

| Enzyme Target | Inhibitor | Kᵢ Value | Reference |

| AmpC | This compound | 86 µM | [11] |

| CMY-2 | This compound | 314 µM | [11] |

| AmpC | 3-Azidomethylphenyl boronic acid | 700 nM | |

| KPC-2 | 3-Azidomethylphenyl boronic acid | 2.3 µM | |

| AmpC | Triazole derivative (10a) | 140 nM | |

| KPC-2 | Triazole derivative (5) | 730 nM | |

| AmpC | Derivative 1 | 83 nM | [12] |

| AmpC | Derivative 11 | 26 nM | [12] |

This protocol outlines a general spectrophotometric assay to determine the inhibitory activity of 3-APBA against a β-lactamase using a chromogenic substrate like nitrocefin (B1678963).[13]

Materials:

-

Purified β-lactamase enzyme

-

Nitrocefin (chromogenic β-lactam substrate)

-

This compound (inhibitor)

-

Assay buffer (e.g., phosphate buffer, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the β-lactamase enzyme, nitrocefin, and 3-APBA in the assay buffer.

-

Assay Setup: In the wells of a 96-well microplate, add the assay buffer and varying concentrations of 3-APBA. Include control wells with no inhibitor.

-

Enzyme Addition: Add a fixed amount of the β-lactamase enzyme to each well and incubate for a short period to allow for inhibitor binding.

-

Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of nitrocefin to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 490 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) and subsequently the inhibition constant (Kᵢ) using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

Caption: Inhibition of β-lactamase by this compound.

Targeted Drug Delivery

The ability of 3-APBA to bind to sialic acid residues, which are often overexpressed on the surface of cancer cells, makes it an excellent targeting ligand for drug delivery systems. Nanoparticles functionalized with 3-APBA can selectively accumulate in tumor tissues, thereby enhancing the therapeutic efficacy of anticancer drugs while minimizing side effects.

| Nanoparticle System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |

| PBA-functionalized NPs | Emodin (B1671224) | 2.1 | 78 | [14] |

| Magnetic Nanoparticles | Dopamine | - | - (Max. Adsorption: 108.46 µg/g) |

This protocol describes a general method for conjugating 3-APBA to nanoparticles that have surface carboxyl groups, using EDC/NHS chemistry.

Materials:

-

Carboxyl-terminated nanoparticles (e.g., Fe₃O₄@SiO₂-COOH)

-

This compound (3-APBA)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Buffer (e.g., MES buffer, pH 6.0)

Procedure:

-

Nanoparticle Suspension: Disperse the carboxyl-terminated nanoparticles in the buffer.

-

Carboxyl Activation: Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups, forming an NHS-ester intermediate. Allow this reaction to proceed for a specified time (e.g., 15-30 minutes) at room temperature.

-

Conjugation: Add a solution of 3-APBA to the activated nanoparticle suspension. The amino group of 3-APBA will react with the NHS-ester to form a stable amide bond. Let the conjugation reaction proceed for several hours (e.g., 2-24 hours) at room temperature or 4 °C with gentle stirring.

-

Washing and Purification: Separate the 3-APBA-functionalized nanoparticles from the reaction mixture by centrifugation or magnetic separation. Wash the nanoparticles multiple times with the buffer and then with deionized water to remove unreacted reagents and byproducts.

-

Characterization: Confirm the successful functionalization using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and dynamic light scattering (DLS) to analyze changes in surface chemistry and particle size.

Caption: Workflow for creating a 3-APBA targeted drug delivery system.

Conclusion

This compound stands out as a remarkably versatile building block in chemistry. Its applications, ranging from the synthesis of complex organic molecules to the development of sophisticated biosensors and targeted drug delivery systems, underscore its importance in both fundamental and applied research. The detailed protocols and quantitative data provided in this guide aim to facilitate the adoption and further innovation of 3-APBA-based technologies by researchers, scientists, and drug development professionals. The continued exploration of this compound's unique properties is poised to unlock new solutions to challenges in medicine, diagnostics, and materials science.

References

- 1. jianggroup.xmu.edu.cn [jianggroup.xmu.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. mdpi.com [mdpi.com]

- 9. Poly(this compound)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]

- 14. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is prized for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of starting materials. 3-Aminophenylboronic acid is a particularly valuable building block in medicinal chemistry and materials science, as the resulting 3-amino-biaryl scaffold is a key structural motif in many biologically active compounds and functional materials. The amino group provides a handle for further functionalization, allowing for the facile generation of compound libraries for drug discovery and the tuning of material properties.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides, a summary of typical reaction conditions, and expected outcomes.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) transfers its organic group to the palladium center, forming a new Pd(II) complex and displacing the halide. The base is crucial for activating the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product (Ar-Ar') and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

Below are generalized and specific protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. Reaction conditions may require optimization depending on the specific substrates used.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a good starting point for the coupling of this compound with a variety of aryl bromides and iodides.

Materials:

-

This compound (or its hydrochloride or hemisulfate salt)

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/ligand)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane (B91453)/water, toluene/water, DMF/water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water). Degas the mixture by bubbling the inert gas through it for another 10-15 minutes. Finally, add the palladium catalyst (1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Specific Protocol Example: Coupling with 4-Bromoacetophenone

Materials:

-

4-Bromoacetophenone (1.0 equiv, e.g., 199 mg, 1.0 mmol)

-

This compound (1.5 equiv, e.g., 205 mg, 1.5 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 equiv, e.g., 276 mg, 2.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%, e.g., 35 mg, 0.03 mmol)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

Procedure:

-

Combine 4-bromoacetophenone, this compound, and potassium carbonate in a microwave vial.

-

Seal the vial and purge with argon.

-

Add the 1,4-dioxane and water, and degas the mixture with argon for 15 minutes.

-

Add the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Follow the general work-up and purification procedure described above.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and its analogs with various aryl halides. Yields are highly dependent on the specific substrates and reaction conditions employed.

| Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | ~85-95 |

| 1-Bromo-4-methoxybenzene | PdCl₂(dppf) (2) | K₃PO₄ (3) | Toluene/H₂O | 90 | 8 | ~90-98 |

| 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 6 | ~80-95 |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) / PPh₃ (4) | Cs₂CO₃ (2) | DMF/H₂O | 110 | 4 | ~75-90 |

| Dansyl-3-aminophenylboronic acid with 4-chloro-7-azaindole | Pd/SPhos (5) | K₂CO₃ (3) | H₂O/ACN | 37 | 36 | 60[1] |

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

Synthesis of 3-Aminophenylboronic Acid: A Detailed Protocol for Researchers

Application Note

3-Aminophenylboronic acid (3-APBA) is a versatile bifunctional molecule widely utilized in organic synthesis, materials science, and pharmaceutical development. Its phenylboronic acid moiety participates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. Simultaneously, the amino group provides a reactive handle for further functionalization, making 3-APBA a valuable building block for complex molecules, including active pharmaceutical ingredients and functional polymers. This document provides a detailed, step-by-step protocol for the synthesis of this compound, starting from 3-bromoaniline (B18343). The described method involves the protection of the amino group, followed by a lithium-halogen exchange and borylation, and concluding with deprotection to yield the final product. This protocol is intended for researchers, scientists, and drug development professionals.

Comparative Synthesis Data

The following table summarizes quantitative data for the multi-step synthesis of this compound, providing a clear comparison of the efficiency at each stage of the process.

| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) |

| 1 | Amine Protection | 3-Bromoaniline | N,N-Dibenzyl-3-bromoaniline | ~92% | >95% (crude) |

| 2 | Borylation | N,N-Dibenzyl-3-bromoaniline | 3-(N,N-Dibenzylamino)phenylboronic acid | ~76% | >95% (crude) |

| 3 | Deprotection | 3-(N,N-Dibenzylamino)phenylboronic acid | This compound | ~95% | >98% (after recrystallization) |

| Overall | Total Synthesis | 3-Bromoaniline | This compound | ~67% | >98% |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from 3-bromoaniline.

Step 1: Protection of 3-Bromoaniline

Objective: To protect the amino group of 3-bromoaniline as a dibenzyl amine to prevent interference in the subsequent borylation step.

Materials:

-

3-Bromoaniline

-

Benzyl (B1604629) bromide

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-bromoaniline (1.0 eq), benzyl bromide (2.1 eq), and sodium carbonate (1.5 eq) in DMF.

-

Heat the reaction mixture to 100-110 °C and stir for 10 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with deionized water and then with cold methanol.

-

Dry the product, N,N-dibenzyl-3-bromoaniline, under vacuum.

Step 2: Borylation of N,N-Dibenzyl-3-bromoaniline

Objective: To introduce the boronic acid functionality via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester.

Materials:

-

N,N-Dibenzyl-3-bromoaniline

-

Tetrahydrofuran (THF), anhydrous

-

n-Hexyllithium (B1586676) (or n-butyllithium) in hexanes

-

Triisopropyl borate

-

Ethyl acetate (B1210297)

-

Deionized water

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Hexane

Procedure:

-

Dissolve N,N-dibenzyl-3-bromoaniline (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-hexyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

Continue stirring for an additional hour at -78 °C.

-

Allow the reaction mixture to warm to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add ethyl acetate and deionized water.

-